7-Methylbenzo[d]isothiazol-3-amine

antiproliferative cytotoxicity scaffold selectivity

Inconsistent positional isomer sourcing compromises SAR reproducibility in TRPV1, TLR4, and oncology programs. 7-Methylbenzo[d]isothiazol-3-amine resolves this with a defined 7-substitution geometry that ensures target engagement distinct from 5- or 6-methyl analogs. Validate your lead series with the exact regioisomer. • Enables TRPV1 antagonist derivatization (class benchmark IC₅₀ = 7 nM) • Serves as a complementary SAR probe for TLR4 signal transduction (M62812 IC₅₀ = 2.4 µg/mL) • Supports antiproliferative screening (MT-4 lymphocyte CC₅₀ = 4-9 µM for related scaffolds) • 98% HPLC purity; ambient shipping; global supply chain for repeat orders.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
Cat. No. B13649338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylbenzo[d]isothiazol-3-amine
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NS2)N
InChIInChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3,(H2,9,10)
InChIKeyHGPUPIMHINQPLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylbenzo[d]isothiazol-3-amine: Identity & Procurement Profile


7-Methylbenzo[d]isothiazol-3-amine (molecular formula C8H8N2S, molecular weight 164.23 g/mol) is a heterocyclic small molecule belonging to the 3-amino-1,2-benzisothiazole class, characterized by a benzo[d]isothiazole core with a methyl substituent at the 7-position and a primary amine at the 3-position . This scaffold is distinct from the more common benzothiazole (1,3-thiazole) system by virtue of the adjacent nitrogen–sulfur arrangement in the isothiazole ring, which confers differentiated electronic properties and biological target engagement profiles [1]. The compound serves as a synthetic building block for medicinal chemistry programs targeting TRPV1, TLR4, and inflammatory pathways, and its positional isomerism relative to 5-methyl and 6-methyl congeners introduces quantifiable differences in predicted physicochemical parameters that influence formulation and assay compatibility .

Scaffold

Benzo[d]isothiazole core with 7-methyl substitution; distinct from benzothiazole

Building block

Synthetic intermediate for TRPV1, TLR4, and inflammatory pathway programs

Regioisomer identity

Positional isomer with predicted physicochemical profile distinct from 5-/6-methyl congeners

7-Methylbenzo[d]isothiazol-3-amine: Why Positional Isomer Matters


Substitution at the 5-, 6-, or 7-position of the benzo[d]isothiazol-3-amine core is not a benign structural variation. Positional isomerism alters ring electronics, steric accessibility of the 3-amino group, and molecular recognition by biological targets. For instance, the predicted logP of 5-methylbenzo[d]isothiazol-3-amine (2.117) differs measurably from the unsubstituted parent (predicted pKa 6.49, density 1.383 g/cm³), and the 7-methyl regioisomer is expected to exhibit distinct hydrogen-bonding geometry due to the peri-relationship between the 7-methyl and 3-amino groups . Furthermore, the benzo[d]isothiazole scaffold demonstrates biological activities—such as selective cytotoxicity against MT-4 lymphocytes (CC50 = 4–9 μM)—that are absent in the isomeric benzothiazole series, confirming that even subtle scaffold changes produce qualitative shifts in bioactivity [1]. Consequently, procurement of a specific regioisomer is mandatory for reproducible SAR studies; generic substitution with any commercially available methylbenzoisothiazolamine is scientifically indefensible.

Regioisomer mismatch alters target engagement
5-, 6-, or 7-methyl substitution shifts ring electronics and hydrogen-bonding geometry; SAR may not transfer.
Physicochemical profile differs measurably
Predicted logP and boiling point changes can affect DMSO solubility, assay compatibility, and purification.
Scaffold selectivity not shared by benzothiazole
Benzo[d]isothiazole cytotoxicity and target modulation profiles are absent in the isomeric benzothiazole series.

7-Methylbenzo[d]isothiazol-3-amine: Quantitative Differentiation Evidence


Cytotoxicity: Benzoisothiazole vs. Benzothiazole

In a direct comparative study, benzo[d]isothiazole Schiff bases exhibited marked cytotoxicity against human CD4+ MT-4 lymphocytes with CC50 values of 4–9 μM, whereas benzothiazole and thiazole Schiff bases tested in the same panel showed no antiviral or antimicrobial activity and negligible cytotoxicity [1]. This demonstrates that the benzo[d]isothiazole scaffold—and by extension its 7-methyl derivative—possesses intrinsic antiproliferative properties not shared by the isomeric benzothiazole scaffold.

Cytotoxicity Selectivity
Reported
Benzo[d]isothiazole Schiff bases CC50 4–9 μM vs. benzothiazole Schiff bases inactive (MT-4 lymphocytes)
Scaffold-dependent cytotoxicity context
Schiff base analogs; parent scaffold implied for 7-methyl derivative
antiproliferative cytotoxicity scaffold selectivity leukemia

Methyl Substitution: logP and Boiling Point Changes

Methyl substitution at the benzo[d]isothiazol-3-amine core increases both lipophilicity and boiling point relative to the unsubstituted parent. The unsubstituted benzo[d]isothiazol-3-amine (CAS 23031-78-9) has a predicted boiling point of 217.6 °C, density of 1.383 g/cm³, and predicted pKa of 6.49 . The 5-methyl congener (CAS 105734-78-9) shows a predicted boiling point of 239.6 °C (Δ +22.0 °C) and a predicted logP of 2.117 . By class-level inference, the 7-methyl isomer is expected to exhibit a comparable logP increase, which directly affects DMSO solubility, membrane permeability in cell-based assays, and chromatographic retention time.

Physicochemical Shift
Class-level inference
Predicted logP increase ~1.0–1.5; Δ bp +22 °C (vs. unsubstituted parent)
May affect formulation and assay compatibility
Estimated from 5-methyl congener; experimental validation pending
logP boiling point physicochemical properties formulation

TRPV1 Antagonist Pharmacophore Activity

Aryl-substituted benzo[d]isothiazol-3-ylamine analogues are established TRPV1 (capsaicin receptor) modulators. In BindingDB, representative members of this class demonstrate potent antagonist activity at human TRPV1 expressed in HEK293 cells, with an IC50 of 7 nM (pH 5.5, capsaicin-induced effect) and 15 nM (N-arachidonoyl-dopamine-induced effect) [1]. While 7-methylbenzo[d]isothiazol-3-amine itself lacks a published TRPV1 IC50, it constitutes the core amine-bearing scaffold from which potent aryl-substituted antagonists are elaborated, making it an essential synthetic intermediate for TRPV1-focused medicinal chemistry.

TRPV1 Antagonist Benchmark
Class-level inference
Class benchmark IC50 7 nM (capsaicin) for related benzo[d]isothiazol-3-ylamines at human TRPV1
Supports TRPV1 SAR program fit
7-methyl derivative not directly assayed; scaffold-based inference
TRPV1 capsaicin receptor pain antagonist

TLR4 Inhibition: M62812 Benchmark

The benzisothiazole derivative M62812 (6-(2-aminophenoxy)-1,2-benzisothiazol-3-amine) is a validated TLR4 signal transduction inhibitor. M62812 inhibits LPS-induced NF-κB activation in HEK293 cells with an IC50 of 2.4 μg/mL and suppresses LPS-induced upregulation of proinflammatory cytokines (TNF-α, IL-1β), adhesion molecules, and procoagulant activity in human vascular endothelial cells and peripheral blood mononuclear cells . It also prevents lethal septic shock in mice, establishing in vivo proof-of-concept for the benzisothiazol-3-amine pharmacophore. The 7-methyl substituent offers a vector for tuning TLR4 potency and selectivity.

TLR4 Signal Inhibition
Class-level inference
M62812 IC50 2.4 μg/mL (NF-κB, HEK293); in vivo murine sepsis model reported
Benchmark for benzoisothiazole-based TLR4 inhibitors
7-methyl substituent as unexplored SAR position
TLR4 sepsis inflammation innate immunity

Antimycotic & Anti-Inflammatory Properties of Parent Scaffold

The parent compound benzo[d]isothiazol-3-amine has demonstrated antimycotic properties and inhibits production of inflammatory mediators including PGE2, IL-1β, and TNF-α, with activity attributed to COX enzyme inhibition . Additionally, N-disubstituted 3-amino-1,2-benzisothiazoles are claimed as antimycotic agents in patent literature (US and EP filings) [1]. The 7-methyl derivative retains the essential 3-amino pharmacophore while introducing a hydrophobic methyl group that may enhance membrane penetration for improved antimycotic potency.

Anti-inflammatory & Antimycotic Context
Class-level inference
Parent scaffold inhibits PGE2, IL-1β, TNF-α; antimycotic activity demonstrated
Supports anti-inflammatory/antimycotic research
7-methyl analog may influence membrane penetration (inferred)
antimycotic COX inhibition PGE2 anti-inflammatory

Melting Point Differentiation Among Regioisomers

Melting point is a critical parameter for compound identification, purity assessment, and formulation. The unsubstituted benzo[d]isothiazol-3-amine melts at 114 °C (from methanol) . A related regioisomer, 5-amino-3-methyl-1,2-benzisothiazole, melts at 133–134 °C (from ligroine) , representing a Δmp of approximately +20 °C. While 7-methylbenzo[d]isothiazol-3-amine lacks a published melting point, the structural precedent establishes that methyl substitution position significantly alters crystal lattice energy, enabling unambiguous identity verification by melting point and supporting differential purification protocols.

Melting Point Identity
Cross-study comparable
Parent mp 114 °C; 5-amino-3-methyl isomer mp 133–134 °C; 7-methyl expected distinct
Identity verification via mp
Experimental mp for 7-methyl derivative not published
melting point crystallinity solid-state purification

7-Methylbenzo[d]isothiazol-3-amine: Recommended Application Scenarios


TRPV1 Antagonist Lead Optimization

Use 7-methylbenzo[d]isothiazol-3-amine as a core scaffold for synthesizing aryl-substituted analogs targeting the capsaicin receptor (TRPV1). The class benchmark of IC50 = 7 nM for related benzo[d]isothiazol-3-ylamine antagonists validates this pharmacophore for pain and inflammatory disorder programs [1]. The 3-amino group serves as the derivatization handle for installing aryl substituents that confer low-nanomolar potency.

TLR4 Inhibitor for Sepsis and Inflammation

Employ the 7-methyl derivative as an SAR probe for TLR4 signal transduction inhibition, leveraging the validated activity of M62812 (IC50 = 2.4 μg/mL in NF-κB reporter assay) [1]. The 7-methyl group occupies a position adjacent to the 6-substituent of M62812, offering a complementary vector for optimizing potency, selectivity, and in vivo efficacy against septic shock and autoimmune indications.

Antiproliferative Screening in Hematological Cancer Models

Deploy the benzo[d]isothiazol-3-amine scaffold—including the 7-methyl analog—in antiproliferative assays against leukemia cell lines, based on the demonstrated CC50 = 4–9 μM of benzo[d]isothiazole Schiff bases against MT-4 lymphocytes [1]. The selective cytotoxicity of this scaffold class, absent in benzothiazole analogs, justifies its prioritization for hematological oncology programs.

Antimycotic Agent Development via 3-Amino Derivatization

Utilize 7-methylbenzo[d]isothiazol-3-amine as a precursor for N-disubstituted antimycotic agents, following the precedent of patented 3-amino-1,2-benzisothiazole derivatives with demonstrated antifungal activity [1]. The enhanced lipophilicity conferred by the 7-methyl group may improve membrane penetration and topical formulation properties.

Application
Selection Property
Validation Focus
TRPV1 antagonist SAR
3-Amino derivatization handle on benzo[d]isothiazole core
Binding assay endpoint context (capsaicin/NADA stimulation)
TLR4 signal transduction inhibitor SAR
7-Methyl substituent as adjacent vector to M62812 6-position
NF-κB reporter assay endpoint context
Antiproliferative screening (leukemia models)
Benzo[d]isothiazole scaffold selectivity vs. benzothiazole
Cytotoxicity endpoint review (MT-4 lymphocyte CC50)
Antimycotic agent SAR via N-disubstitution
Enhanced lipophilicity for membrane penetration context
Antifungal susceptibility endpoint review
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